2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898624-45-8
VCID: VC6053461
InChI: InChI=1S/C16H20N6O3S/c17-21-15(11-4-2-1-3-5-11)19-20-16(21)26-10-14(23)18-12-6-8-13(9-7-12)22(24)25/h6-9,11H,1-5,10,17H2,(H,18,23)
SMILES: C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C16H20N6O3S
Molecular Weight: 376.44

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

CAS No.: 898624-45-8

Cat. No.: VC6053461

Molecular Formula: C16H20N6O3S

Molecular Weight: 376.44

* For research use only. Not for human or veterinary use.

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide - 898624-45-8

Specification

CAS No. 898624-45-8
Molecular Formula C16H20N6O3S
Molecular Weight 376.44
IUPAC Name 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C16H20N6O3S/c17-21-15(11-4-2-1-3-5-11)19-20-16(21)26-10-14(23)18-12-6-8-13(9-7-12)22(24)25/h6-9,11H,1-5,10,17H2,(H,18,23)
Standard InChI Key MZFSHOZGYCXVRM-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The amino group at position 4 and cyclohexyl substituent at position 5 enhance steric bulk and electronic modulation .

  • Sulfanyl bridge (-S-): Connects the triazole ring to the acetamide moiety, influencing solubility and redox activity .

  • 4-Nitrophenyl acetamide: The nitro group (-NO2\text{-NO}_2) introduces strong electron-withdrawing effects, while the acetamide group (-NHCOCH3\text{-NHCOCH}_3) facilitates hydrogen bonding with biological targets .

The cyclohexyl group contributes to lipophilicity, potentially improving membrane permeability in drug delivery applications.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular formulaC16H20N6O3S\text{C}_{16}\text{H}_{20}\text{N}_6\text{O}_3\text{S}
Molecular weight376.44 g/mol
CAS Registry Number898624-45-8
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
StabilityStable under inert conditions; sensitive to strong acids/bases

The nitro group’s electron-deficient nature renders the compound reactive toward nucleophilic substitution, which can be exploited in further derivatization .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence :

  • Triazole ring formation: Cyclocondensation of thiosemicarbazide derivatives with cyclohexyl carbonyl compounds under acidic conditions.

  • Sulfanyl group introduction: Reaction of the triazole intermediate with chloroacetamide derivatives in the presence of a base (e.g., K2_2CO3_3).

  • Nitrophenyl acetamide coupling: Amidation of 4-nitroaniline with acetyl chloride, followed by purification via recrystallization .

Critical parameters include temperature control (60–80°C), anhydrous solvents, and catalytic agents (e.g., pyridine) to suppress side reactions .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR confirms proton environments (e.g., cyclohexyl CH2_2 at δ 1.2–1.8 ppm, aromatic protons at δ 7.5–8.2 ppm) .

  • Infrared (IR) Spectroscopy: Peaks at 1650 cm1^{-1} (amide C=O) and 1520 cm1^{-1} (N-O stretch of nitro group) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 376.44.

Biological Activity and Mechanisms

Antimicrobial Properties

Triazole derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. The sulfanyl group enhances membrane disruption, while the nitro group generates reactive oxygen species (ROS) that damage microbial DNA . In vitro studies on analogous compounds demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

The compound’s structural similarity to α-glucosidase inhibitors suggests potential antidiabetic applications . Competitive inhibition mechanisms involve blocking the enzyme’s active site through hydrogen bonding with the acetamide moiety .

Applications and Future Directions

Drug Development

  • Lead compound optimization: Structural modifications (e.g., replacing nitro with cyano groups) could reduce toxicity while maintaining efficacy .

  • Combination therapies: Synergy with existing antibiotics (e.g., fluconazole) may overcome microbial resistance.

Agricultural Uses

Triazole derivatives are explored as fungicides for crop protection. Field trials on rice blast (Magnaporthe oryzae) show 70% disease suppression at 10 ppm .

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